N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and ethyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The chloro and ethyl groups are introduced via substitution reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the appropriate sulfonyl chloride with an amine.
Nitration: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)phenol
- **4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H15ClN4O4S |
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Molecular Weight |
358.80 g/mol |
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H15ClN4O4S/c1-3-17-8-12(14)13(15-17)9-16(2)23(21,22)11-6-4-5-10(7-11)18(19)20/h4-8H,3,9H2,1-2H3 |
InChI Key |
UHORMWWRRKNLIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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